molecular formula C15H28O2 B1596144 Citronellyl isovalerate CAS No. 68922-10-1

Citronellyl isovalerate

Cat. No. B1596144
CAS RN: 68922-10-1
M. Wt: 240.38 g/mol
InChI Key: WZTNQQJXPYEGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citronellyl isovalerate belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl isovalerate has been primarily detected in urine. Within the cell, citronellyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl isovalerate has an apple, blackcurrant, and chamomile taste.

Scientific Research Applications

Aroma Precursor in Rose Flowers

Citronellyl isovalerate, also known as citronellyl β-sophoroside, has been identified as an aroma precursor in flowers of Rosa damascena var. bulgaria. This compound is isolated through enzymatic hydrolysis and contributes to the characteristic aroma of these flowers (Oka et al., 1998).

Enzymatic Synthesis in Industrial Applications

Citronellyl isovalerate has been synthesized through various enzymatic processes. For instance, the enzymatic synthesis of citronellyl acetate, a related compound, has been achieved using immobilized Candida antarctica lipase B in solvent-free media, demonstrating its potential in industrial applications like perfumery chemicals (Lozano et al., 2007).

Role in Repellent Applications

Citronellyl isovalerate and its derivatives have shown potential as nonlethal vertebrate repellents. Studies with European starlings revealed that citronellyl compounds, including citronellyl acetate and citronellyl butyrate, can effectively repel birds, suggesting their use in environmentally safe repellent applications (Hile, 2004).

Biodegradation Studies

The biodegradation of citronellyl-related compounds, such as citronellol and citronellyl acetate, has been studied in Pseudomonas mendocina, a strain isolated from Cymbopogon windelandi fields. This research provides insights into the microbial metabolism of citronellyl compounds and their environmental impact (Tozoni et al., 2010).

Investigation in Organic Chemistry Education

Citronellyl isovalerate and its derivatives have also found applications in educational settings. For instance, the synthesis of β-citronellyl tosylate, a related compound used as a perfume precursor and laundry detergent additive, has been introduced as a project in organic chemistry teaching laboratories to expose students to perfume chemistry and green chemistry principles (Mascarenhas, 2013).

properties

CAS RN

68922-10-1

Product Name

Citronellyl isovalerate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 3-methylbutanoate

InChI

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3

InChI Key

WZTNQQJXPYEGAF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCC(C)CCC=C(C)C

Canonical SMILES

CC(C)CC(=O)OCCC(C)CCC=C(C)C

density

d 0.88

Other CAS RN

68922-10-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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